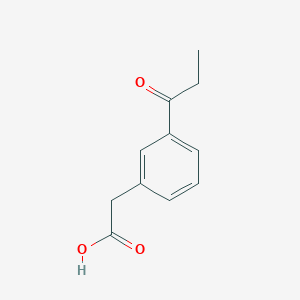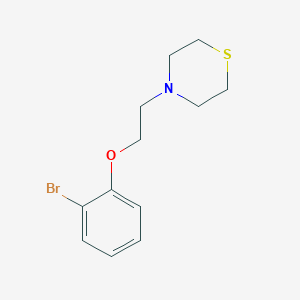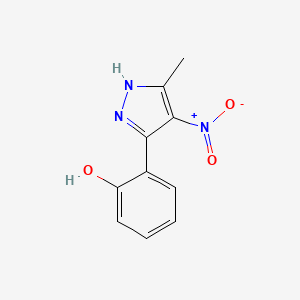
Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be easily scaled up to meet industrial demands. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenol ring.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(1H-pyrazol-3-yl)-
- 4-Nitro-2-(1H-pyrazol-3-yl)phenol
- (5-methyl-4-nitro-1H-pyrazol-3-yl)(phenyl)methanone
Uniqueness
Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- is unique due to the specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102645-74-9 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(5-methyl-4-nitro-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C10H9N3O3/c1-6-10(13(15)16)9(12-11-6)7-4-2-3-5-8(7)14/h2-5,14H,1H3,(H,11,12) |
InChI Key |
WKUCQDQOGKRBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
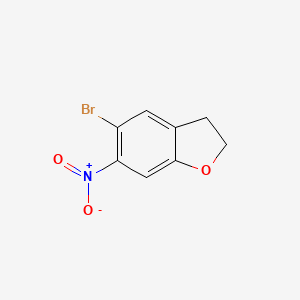

![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)
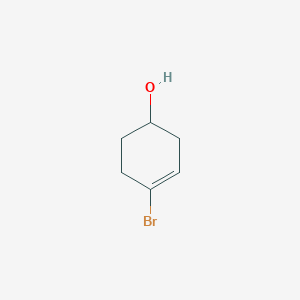
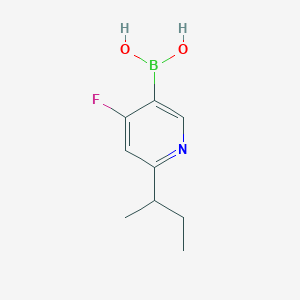
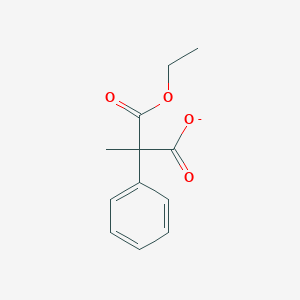
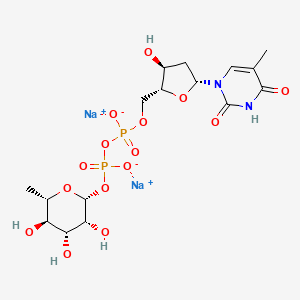
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
